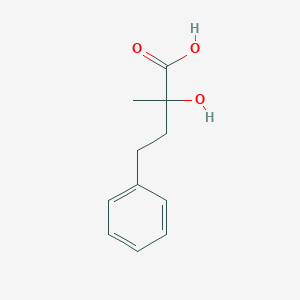
2-Hydroxy-2-methyl-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-methyl-4-phenylbutanoic acid is an organic compound with the molecular formula C11H14O3. It is a white solid at room temperature and is known for its applications in various fields, including pharmaceuticals and chemical synthesis . The compound is characterized by the presence of a hydroxyl group, a methyl group, and a phenyl group attached to a butanoic acid backbone.
Mechanism of Action
Mode of Action
2-Hydroxy-2-methyl-4-phenylbutanoic acid acts as an ACE inhibitor . By inhibiting ACE, it prevents the formation of angiotensin II, thereby leading to a decrease in blood pressure . This compound is a key precursor for the production of ACE inhibitors .
Biochemical Pathways
The compound is involved in the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-2-hydroxy-4-phenylbutanoate esters (R-HPBE) with carbonyl reductases . This process has several advantageous attributes, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of blood pressure . By inhibiting ACE and preventing the formation of angiotensin II, it reduces vasoconstriction and thus lowers blood pressure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solvent used in the biocatalytic reduction process can impact the enzymatic reactions . Solvents with a higher log P are more hydrophobic and thus more advantageous for enzymatic reactions
Biochemical Analysis
Biochemical Properties
The role of 2-Hydroxy-2-methyl-4-phenylbutanoic acid in biochemical reactions is significant. It is involved in the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-2-hydroxy-4-phenylbutanoate esters (R-HPBE) with carbonyl reductases . This process is characterized by high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .
Cellular Effects
Given its role as a precursor in the production of ACE inhibitors, it can be inferred that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism related to the regulation of blood pressure .
Molecular Mechanism
It is known to be involved in the biocatalytic asymmetric reduction of OPBE to R-HPBE with carbonyl reductases . This suggests that it may interact with these enzymes and potentially influence their activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-methyl-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases. This method is favored for its high enantioselectivity and mild reaction conditions . Another method involves the biocatalytic reduction of 2-oxo-4-phenylbutanoic acid using engineered enzymes such as d-lactate dehydrogenase from Lactobacillus plantarum .
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their efficiency and environmental friendliness. Recombinant yeast cells expressing specific enzymes are used to achieve high yields and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-methyl-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions include ketones, aldehydes, and substituted derivatives of the original compound .
Scientific Research Applications
2-Hydroxy-2-methyl-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Medicine: Its derivatives are used in the development of pharmaceuticals for cardiovascular diseases.
Comparison with Similar Compounds
2-Hydroxy-4-phenylbutanoic acid: Similar structure but lacks the methyl group.
4-Phenylbutanoic acid: Lacks both the hydroxyl and methyl groups.
2-Hydroxy-2-methylbutanoic acid: Lacks the phenyl group.
Uniqueness: 2-Hydroxy-2-methyl-4-phenylbutanoic acid is unique due to the presence of all three functional groups (hydroxyl, methyl, and phenyl) on the butanoic acid backbone. This combination imparts specific chemical properties and biological activities that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
2-hydroxy-2-methyl-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(14,10(12)13)8-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVARADSUFYREX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one](/img/structure/B2948522.png)
![4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole](/img/structure/B2948523.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-fluorophenyl)amino)acrylonitrile](/img/structure/B2948524.png)
![2-methoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide](/img/structure/B2948525.png)
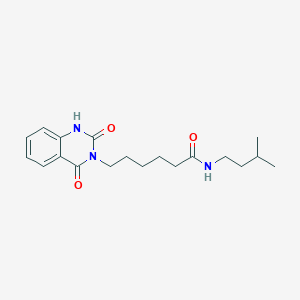
![3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2948532.png)
![Ethyl 5-(2-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2948534.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2948535.png)
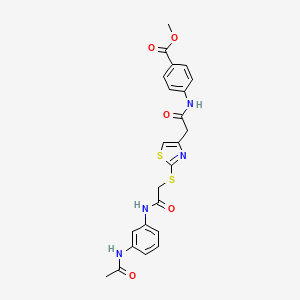
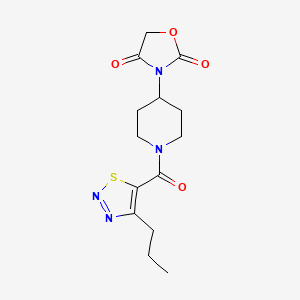
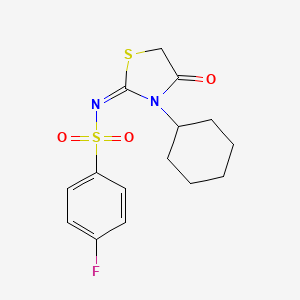
![1-(3,5-Dichloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2948542.png)

![1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea](/img/structure/B2948545.png)
